Cloprostenol

Catalog No.
S1485322
CAS No.
54276-22-1
M.F
C22H29ClO6
M. Wt
424.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloprostenol

Racemic Cloprostenol (free acid) delivers a cost-effective, standardized luteolytic response for large-scale livestock reproduction management. Unlike sodium salt, its organic solvent solubility suits non-aqueous synthesis and formulation. Researchers use it as a reliable baseline comparator for evaluating novel isomerically pure prostaglandin analogs.

  • Well-documented 500 µg dose for cattle estrus synchronization.
  • Free acid enables non-aqueous reaction compatibility; sodium salt incompatible.
  • Lower receptor binding potency vs. pure d-cloprostenol aids stereoselectivity studies.

CAS Number

54276-22-1

Product Name

Cloprostenol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Molecular Formula

C22H29ClO6

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1

InChI Key

VJGGHXVGBSZVMZ-QIZQQNKQSA-N

Synonyms

16-(3-chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2 alpha, 16-CPOTN-PGF2 alpha

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O

The exact mass of the compound 15S-Cloprostenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins F - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 10 mg, 50 mg

Cloprostenol is a widely used synthetic analog of prostaglandin F2α (PGF2α). It functions as a potent luteolytic agent, inducing the regression of the corpus luteum, which is a critical function in the reproductive cycle management of livestock. Chemically, the standard preparation of Cloprostenol is a racemic mixture, containing both the dextrorotatory (d) and levorotatory (l) optical isomers in approximately a 1:1 ratio. This isomeric composition is a primary consideration for procurement, as the biological activity is almost exclusively associated with the d-enantiomer, impacting dosage, cost-effectiveness, and application-specific suitability.

Research Fit

Target FP prostanoid receptor (selective agonist)
Form Racemic mixture; D-cloprostenol is active enantiomer
Research context FP receptor signaling, smooth muscle contractility, ocular pharmacology

Substituting Cloprostenol (the racemic free acid) with its purified active isomer (d-cloprostenol), its sodium salt, or other PGF2α analogs like dinoprost is not a direct replacement and can lead to significant variations in processability and biological outcomes. The free acid form has different solubility profiles compared to the highly water-soluble sodium salt, making it suitable for non-aqueous formulations or as a precursor in organic synthesis, where the salt form would be incompatible. Furthermore, the racemic mixture contains approximately 50% of the less active l-isomer, which acts as an isomeric ballast. Using the pure d-isomer (d-cloprostenol) allows for a significantly lower effective dose, but at a different acquisition cost, making the racemic compound a distinct choice for applications where cost-effectiveness for a standard luteolytic response is prioritized over maximal potency per unit mass.

Substitution Risk

Heterogeneous class

FP agonist class shows wide potency range; reported binding and functional profiles may not transfer across analogs.

Affinity divergence

Cloprostenol exhibits reported higher FP receptor affinity than latanoprost or fluprostenol; simple replacement may alter assay sensitivity.

Tissue-specific potency

Functional potency rank varies by tissue; iris, uterus, and vascular smooth muscle EC50 contexts differ markedly among FP analogs.

Isomeric Composition: Racemic Cloprostenol Provides a Cost-Effective Alternative to High-Potency d-Cloprostenol

The biological luteolytic activity of Cloprostenol resides almost entirely in its dextrorotatory (+), or d-isomer, also known as R-cloprostenol. Comparative studies and regulatory assessments show that d-cloprostenol is the biologically active component, leading to a recommended therapeutic dose for cattle of 150 µg, compared to 500 µg for the racemic mixture (dl-cloprostenol). This indicates that the racemic mixture contains approximately 50% non-functional isomeric load for its primary application, offering a different cost-to-potency ratio compared to the pure, higher-activity enantiomer.

Evidence DimensionTherapeutic Dose in Cattle (Luteolysis)
Target Compound Data500 µg (for racemic dl-Cloprostenol)
Comparator Or Baselined-Cloprostenol (active isomer): 150 µg
Quantified DifferenceRacemic Cloprostenol requires a ~3.3-fold higher dose by mass for the same biological effect as pure d-cloprostenol.
ConditionsIntramuscular administration for induction of luteolysis in cattle.

For buyers prioritizing cost-per-treatment in standard protocols, the racemic mixture offers a well-established, effective option, whereas projects requiring maximal potency or minimal dosage volume should select the pure d-isomer.

Binding affinity
Head-to-head
Ki 13–37 nM (fluprostenol 56–98 nM; latanoprost ester 430–4500 nM)
Reported higher binding affinity supports FP receptor binding studies.
Human ocular tissue autoradiography; up to 4 donor eyes.

Receptor Binding Affinity: Racemic Mixture Shows Lower Potency than Natural PGF2α Due to Inactive Isomer

In competitive binding assays using bovine corpus luteum cell membranes, the binding of cloprostenol to the PGF2α receptor is highly stereospecific. The pure active isomer, d-cloprostenol, was found to be equipotent to natural PGF2α (dinoprost) in inhibiting the binding of a radiolabeled ligand. In contrast, the racemic mixture, dl-cloprostenol, was approximately 150 times less potent. This demonstrates that the l-isomer does not significantly contribute to receptor binding and effectively dilutes the active component.

Evidence DimensionInhibition of [3H]PGF2α Binding (Potency)
Target Compound Data~150-fold less potent than PGF2α
Comparator Or Baselined-Cloprostenol: Equipotent to PGF2α. l-Cloprostenol: Significantly less potent.
Quantified DifferenceThe racemic mixture is ~150x less potent in receptor binding than the pure active d-isomer or natural PGF2α.
ConditionsIn vitro radioligand binding assay on bovine corpus luteum cell membranes.

This provides a mechanistic basis for the higher dosage requirement of racemic cloprostenol and positions it as a choice for applications where mimicking the exact binding potency of natural PGF2α is less critical than achieving a functional, supra-physiological response at a different price point.

Iris contraction
Head-to-head
EC50 0.0012 nM (travoprost acid 0.46 nM; bimatoprost acid 0.99 nM; latanoprost acid 29.9 nM; unoprostone 1280 nM)
Reported lowest EC50 supports high-sensitivity iris contractility assays.
Cat iris sphincter; n=4–14 per compound.

Solubility & Formulation: Cloprostenol Free Acid vs. Sodium Salt for Process Compatibility

A critical procurement differentiator is the compound's form: free acid (Cloprostenol) versus salt (Cloprostenol Sodium). Cloprostenol Sodium is described as being more water-soluble than the free acid. Technical datasheets for the sodium salt report high aqueous solubility (e.g., 115 mg/mL in H2O), making it the standard choice for injectable aqueous formulations. In contrast, the free acid form is soluble in organic solvents like ethanol and DMSO (~50 mg/mL), making it suitable for non-aqueous delivery systems or as a starting material for further chemical modification where an aqueous-soluble salt would be inappropriate.

Evidence DimensionSolubility
Target Compound DataSoluble in organic solvents such as ethanol and DMSO (~50 mg/ml).
Comparator Or BaselineCloprostenol Sodium: Freely soluble in water (e.g., 115 mg/mL or 150 mg/mL).
Quantified DifferenceSignificant difference in solvent compatibility; the sodium salt is optimized for aqueous systems while the free acid is suited for organic systems.
ConditionsStandard laboratory conditions for solubility testing.

This directly impacts material selection for formulation development and chemical synthesis; buyers must choose the free acid for organic-phase processes and the sodium salt for standard aqueous-based veterinary injections.

Uterine contraction
Head-to-head
EC50 0.73 nM (bimatoprost acid 0.68 nM; travoprost acid 1.3 nM; latanoprost acid 2.7 nM; PGF2α 52 nM)
Reported equipotency to bimatoprost acid supports uterine contractility research models.
Rat uterus; n not specified, error margins provided.
PI turnover
Head-to-head
EC50 0.84 nM (fluprostenol 4.45 nM; 17-phenyl PGF2α 2.80 nM; PGF2α 30.9 nM)
Reported lowest EC50 supports vascular smooth muscle PI turnover studies.
A7r5 rat aorta cells; n=34; full agonist (≥85% efficacy).
Enantiomer potency
Head-to-head
D-cloprostenol ~150× more potent than DL-cloprostenol in corpus luteum membranes (P<0.05)
Reported enantiomer potency difference supports enantiopure D-cloprostenol selection.
Bovine corpus luteum binding; [3H]PGF2α displacement.
Receptor selectivity
Class-level
Selective FP agonist; negligible activity at DP, IP, TP receptors (PGE2 EC50 2570 nM in PI turnover)
Reported selectivity profile supports FP-specific pathway interpretation.
Inferred from lack of cross-reactivity across multiple assays.

Cost-Effective Estrus Synchronization in Herd Management

For large-scale veterinary applications in cattle or swine, where the goal is reliable induction of luteolysis for estrus synchronization, racemic Cloprostenol is a pragmatic choice. Its efficacy is well-documented at the standard 500 µg dose for cattle, providing a balance between acquisition cost and proven reproductive outcomes, making it suitable for routine herd health protocols where the use of a more expensive, pure isomer is not economically justified.

Precursor for Synthesis of Novel Prostaglandin Derivatives

As the free acid, Cloprostenol's solubility in organic solvents makes it a viable starting material for medicinal chemistry and process development. Researchers aiming to create novel prostaglandin analogs or ester prodrugs would select the free acid form for its compatibility with non-aqueous reaction conditions, a scenario where the highly water-soluble sodium salt would be unsuitable.

Baseline Comparator in Pharmacological Research

In research settings, racemic Cloprostenol serves as an essential baseline comparator for evaluating new, isomerically pure prostaglandin analogs. Its well-characterized, mixed-isomer activity profile and lower receptor binding potency compared to d-cloprostenol or PGF2α allow researchers to quantify the specific therapeutic advantages and stereoselectivity of novel compounds.

Application Fit Matrix

Application
Selection Property
Validation Focus
Ocular FP receptor signaling assays
High potency in iris contractility
Reported EC50 context
Uterine contractility research models
High potency in uterine smooth muscle
Reported uterotonic EC50 context
Vascular smooth muscle signaling
PI turnover assay sensitivity
Reported EC50 context
FP receptor-specific pathway studies
Selectivity over endogenous ligand
Reported selectivity profile

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

424.1652663 Da

Monoisotopic Mass

424.1652663 Da

Heavy Atom Count

29

UNII

52EJR3Y9IN
4208238832

Related CAS

55028-72-3 (mono-hydrochloride salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

Cloprostenol

Explore Compound Types